molecular formula C13H16O3 B035395 2,2-Dimethylpropyl oxo(phenyl)acetate CAS No. 101128-42-1

2,2-Dimethylpropyl oxo(phenyl)acetate

Cat. No.: B035395
CAS No.: 101128-42-1
M. Wt: 220.26 g/mol
InChI Key: UQZYEQXZUOGYDU-UHFFFAOYSA-N
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Description

2,2-Dimethylpropyl oxo(phenyl)acetate is an organic compound with the molecular formula C13H16O3 It is a derivative of phenylacetic acid, where the phenyl group is substituted with an oxo group and an ester linkage to a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropyl oxo(phenyl)acetate typically involves the esterification of phenylacetic acid with 2,2-dimethylpropanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. This involves the use of large-scale reactors where phenylacetic acid and 2,2-dimethylpropanol are continuously fed into the reactor along with the catalyst. The product is then separated and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropyl oxo(phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2,2-Dimethylpropyl oxo(phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropyl oxo(phenyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid and 2,2-dimethylpropanol, which can then interact with biological pathways. The phenyl group can participate in aromatic interactions, while the oxo group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: The parent compound, which lacks the ester and oxo groups.

    2,2-Dimethylpropanol: The alcohol component used in the esterification process.

    Benzyl acetate: Another ester with similar aromatic properties but different structural features.

Uniqueness

2,2-Dimethylpropyl oxo(phenyl)acetate is unique due to the presence of both the oxo group and the ester linkage, which confer distinct chemical and physical properties. Its combination of aromatic and aliphatic components makes it versatile for various applications in research and industry.

Properties

IUPAC Name

2,2-dimethylpropyl 2-oxo-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2,3)9-16-12(15)11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZYEQXZUOGYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC(=O)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553573
Record name 2,2-Dimethylpropyl oxo(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101128-42-1
Record name 2,2-Dimethylpropyl oxo(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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